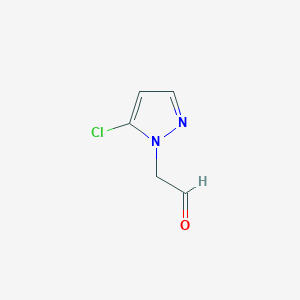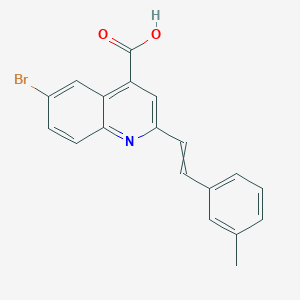
C19H14BrNO2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a brominated derivative of benzamide, featuring a bromine atom attached to a phenyl ring, which is further connected to a phenoxy group and an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-phenoxybenzamide typically involves the reaction of 3-bromoaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(3-Bromophenyl)-2-phenoxybenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-Bromophenyl)-2-phenoxybenzamide: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents like or in polar aprotic solvents.
Reduction: Reagents such as or .
Oxidation: Reagents like or .
Major Products Formed
Substitution: Formation of various substituted derivatives.
Reduction: Formation of .
Oxidation: Formation of quinone derivatives.
科学研究应用
N-(3-Bromophenyl)-2-phenoxybenzamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of N-(3-Bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The amide group facilitates hydrogen bonding, enhancing the compound’s affinity for its targets .
相似化合物的比较
N-(3-Bromophenyl)-2-phenoxybenzamide: can be compared with other similar compounds such as:
- N-(4-Bromophenyl)-2-phenoxybenzamide
- N-(3-Chlorophenyl)-2-phenoxybenzamide
- N-(3-Bromophenyl)-2-methoxybenzamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activityN-(3-Bromophenyl)-2-phenoxybenzamide is unique due to the specific positioning of the bromine atom and the phenoxy group, which confer distinct properties and applications .
属性
分子式 |
C19H14BrNO2 |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23) |
InChI 键 |
VHNWYAOIBBMQHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



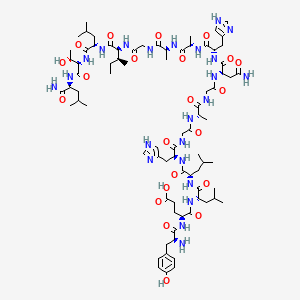

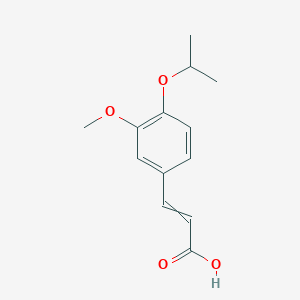
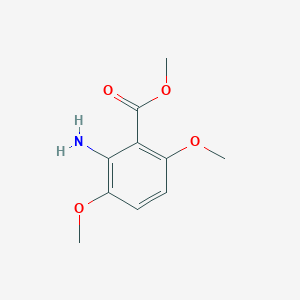
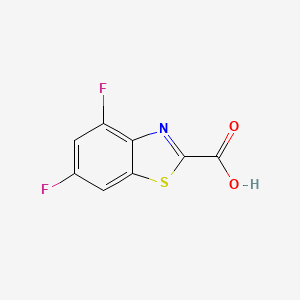
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

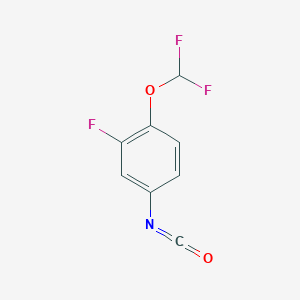

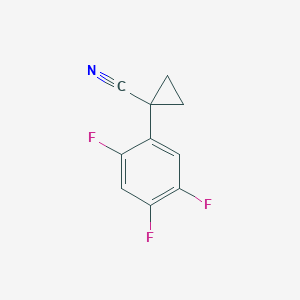
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
